molecular formula C6H15FN2 B8400077 N-(2-aminoethyl)-N-ethyl-N-(2-fluoroethyl)amine

N-(2-aminoethyl)-N-ethyl-N-(2-fluoroethyl)amine

Cat. No. B8400077
M. Wt: 134.20 g/mol
InChI Key: ANUGJRPKDOCORJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-aminoethyl)-N-ethyl-N-(2-fluoroethyl)amine is a useful research compound. Its molecular formula is C6H15FN2 and its molecular weight is 134.20 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(2-aminoethyl)-N-ethyl-N-(2-fluoroethyl)amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-aminoethyl)-N-ethyl-N-(2-fluoroethyl)amine including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

N-(2-aminoethyl)-N-ethyl-N-(2-fluoroethyl)amine

Molecular Formula

C6H15FN2

Molecular Weight

134.20 g/mol

IUPAC Name

N'-ethyl-N'-(2-fluoroethyl)ethane-1,2-diamine

InChI

InChI=1S/C6H15FN2/c1-2-9(5-3-7)6-4-8/h2-6,8H2,1H3

InChI Key

ANUGJRPKDOCORJ-UHFFFAOYSA-N

Canonical SMILES

CCN(CCN)CCF

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a stirred solution of compound 21 (752 mg, 2.85 mmol) in anhydrous ethanol (30 mL) was added, under argon, hydrazine monohydrate (324 μL, 6.68 mmol). The mixture was refluxed for 1 h. After cooling to room temperature, the white precipitate was filtered and washed with ethanol (10 mL). The filtrate was evaporated under vacuum and the residue was chromatographed (Al2O3, CH2Cl2/EtOH/NH4OH, 80/19/1, v/v/v) to give compound 22 (213 mg, 1.59 mmol) as an orange-coloured oil. Yield 56%; Rf (Al2O3, CH2Cl2/EtOH/NH4OH, 80/19/1, v/v/) 0.41; IR (CCl4) ν 1034, 1453, 1684, 2700-3000 cm−1; 1H NMR (400 MHz, CDCl3) δ 1.01 (t, 3H, J=7.1 Hz), 2.59 (m, 4H), 2.74 (td, 2H, 3JH-F=26.5 Hz, J=5.3 Hz), 2.78 (t, 2H, J=5.3 Hz), 4.30 (se, 2H), 4.46 (td, 2H, 2JH-F=47.5 Hz, J=5.0 Hz).
Name
compound 21
Quantity
752 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
324 μL
Type
reactant
Reaction Step Two
Yield
56%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.